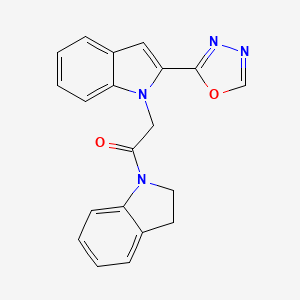

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone

Description

The compound 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone is a hybrid heterocyclic molecule featuring an indole core linked to a 1,3,4-oxadiazole ring via a ketone bridge, with an additional indoline substituent. Its structural complexity arises from the fusion of three pharmacologically relevant motifs:

- Indole: Known for interactions with biological targets via π-π stacking and hydrogen bonding .

- 1,3,4-Oxadiazole: A five-membered heterocycle with electron-deficient properties, often associated with antimicrobial and anticancer activities .

- Indoline: A partially saturated indole derivative that enhances metabolic stability and bioavailability .

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c25-19(23-10-9-14-5-1-3-7-16(14)23)12-24-17-8-4-2-6-15(17)11-18(24)20-22-21-13-26-20/h1-8,11,13H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZUWTSXECCJEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C=C3C5=NN=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with an indoline derivative. This can be achieved through various coupling reactions such as Suzuki or Heck coupling, often using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and indoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the indole and indoline rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of various substituted indole or indoline derivatives.

Scientific Research Applications

Structural Overview

The molecular formula for this compound is . Its structure incorporates an oxadiazole ring and an indole moiety , which are known to enhance biological activity through various mechanisms of action. The presence of these functional groups allows the compound to interact with specific biological targets, potentially modulating their activity.

Antimicrobial Applications

Research indicates that compounds containing the oxadiazole and indole structures exhibit significant antimicrobial properties. The unique combination of these moieties in 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone suggests that it may inhibit the growth of various pathogens. A study highlighted that similar oxadiazole derivatives demonstrated efficacy against a range of bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

Anticancer Efficacy

Numerous studies have investigated the anticancer potential of oxadiazole-containing compounds. For instance, a recent investigation revealed that derivatives with structures akin to This compound exhibited low micromolar IC50 values against breast and lung cancer cell lines. This suggests that the compound could be a candidate for further development as an anticancer therapeutic agent . The mechanism of action is believed to involve the modulation of specific enzymes and receptors associated with cancer cell proliferation.

Study 1: Anticancer Efficacy

In a pivotal study assessing various 1,3,4-oxadiazole derivatives against multiple cancer cell lines, it was observed that compounds structurally similar to This compound exhibited significant cytotoxicity. The findings indicated strong potential for further development as anticancer agents due to their ability to induce apoptosis in cancer cells .

Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of oxadiazole derivatives highlighted that compounds with similar structural features were effective against drug-resistant bacterial strains. This underscores the therapeutic potential of This compound in addressing pressing public health concerns related to antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs, their structural variations, and biological activities:

Key Research Findings

Antioxidant Activity

Compounds like 1-(1H-benzimidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone exhibit DPPH radical scavenging activity comparable to ascorbic acid (IC₅₀: 12–18 μM), highlighting the role of the oxadiazole-thioether motif in redox modulation .

Anticancer Activity

- CA-IX Inhibition : Morpholine-containing analogs (e.g., compound 1l in ) show potent CA-IX inhibition (IC₅₀: 0.89 μM), critical for targeting hypoxic tumor microenvironments .

- DNA Photocleavage : Fluorophenyl-substituted oxadiazoles degrade supercoiled (SC) and open-circular (OC) DNA at 1 μg concentrations under UV light, suggesting utility in photodynamic therapy .

Antimicrobial Activity

The introduction of a mercapto group (e.g., in compound 3 from ) enhances antimicrobial potency, with MIC values against Staphylococcus aureus and Candida albicans ranging from 30.2–43.2 μg/cm³ .

Structure-Activity Relationship (SAR) Insights

- Oxadiazole Substituents : Electron-withdrawing groups (e.g., fluorine in ) enhance DNA interaction and photolytic activity.

- Linker Chemistry: Thioether or amino linkers between oxadiazole and indole/indoline improve pharmacokinetic properties compared to direct bonding .

- Indoline vs. Indole : Saturation of the indole ring (indoline) reduces metabolic degradation, as seen in improved stability of indoline-containing analogs .

Biological Activity

The compound 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The compound features:

- Oxadiazole Ring : Known for its diverse biological activities.

- Indole Moiety : Commonly associated with various pharmacological effects.

- Indolin Group : Enhances the structural complexity and biological interactions.

While the precise mechanism of action remains to be fully elucidated, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors. The oxadiazole and indole moieties are thought to play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.

Anticancer Activity

Research indicates that compounds containing oxadiazole and indole derivatives exhibit significant anticancer properties. The following table summarizes key findings from various studies:

These studies suggest that the compound may act by inducing apoptosis in cancer cells and inhibiting key enzymes involved in cancer progression.

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. It has shown effectiveness against various bacterial strains, as summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

These results indicate that the compound possesses notable antibacterial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines in vitro:

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-alpha | 65% |

| IL-6 | 70% |

| IL-1β | 60% |

This suggests that the compound may be beneficial in managing inflammatory conditions by modulating immune responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Model : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

- In Vivo Efficacy : In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Question

- ¹H/¹³C NMR Spectroscopy:

- Key diagnostic peaks:

- Indole C3-H (δ 7.3–7.6 ppm, multiplet) .

- Oxadiazole ring protons (δ 8.5–9.0 ppm, singlet due to deshielding) .

- Ethanone carbonyl (δ ~190–200 ppm in ¹³C NMR) .

- FT-IR: Stretching vibrations for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .

How can computational methods like DFT be applied to study the electronic properties of the oxadiazole-indole-indoline system?

Advanced Research Question

- Density Functional Theory (DFT):

- Molecular Docking: Predict binding affinities for biological targets (e.g., fungal enzymes) by modeling interactions between the oxadiazole ring and active-site residues .

What strategies mitigate side reactions during the formation of the 1,3,4-oxadiazole ring in such compounds?

Advanced Research Question

- Controlled Reaction Conditions:

- Catalytic Additives:

How do structural modifications (e.g., substituents on indole/indoline) affect the compound’s biological activity?

Advanced Research Question

- Substituent Effects:

- Methodology for Evaluation:

How can researchers address contradictions in spectral data between synthetic batches?

Advanced Research Question

- Systematic Troubleshooting:

- Reproducibility Protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.